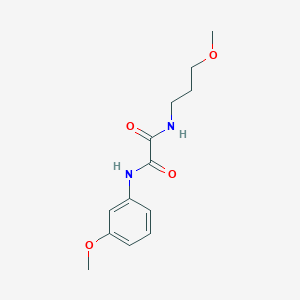![molecular formula C21H14N2O5S B11631942 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one](/img/structure/B11631942.png)
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, a nitro group, and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is achieved using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Thiophene Moiety: The thiophene ring is synthesized separately, often starting from a thiophene precursor, and functionalized with the desired substituents.
Coupling of the Thiophene and Benzoxazinone Units: The final step involves coupling the thiophene moiety with the benzoxazinone core through a suitable linker, such as an ethenyl group, under conditions that favor the formation of the Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazinone or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted benzoxazinone or thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one shares structural similarities with other benzoxazinone derivatives and thiophene-containing compounds.
- Examples include 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-2H-1,4-benzoxazin-2-one (without the nitro group) and 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-chloro-2H-1,4-benzoxazin-2-one (with a chloro group instead of nitro).
Uniqueness
- The presence of the nitro group in this compound imparts unique chemical and biological properties, such as increased reactivity and potential biological activity.
- The Z-configuration of the ethenyl linker also contributes to the compound’s distinct stereochemistry and potential interactions with molecular targets.
Eigenschaften
Molekularformel |
C21H14N2O5S |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C21H14N2O5S/c1-12-9-19(13-5-3-2-4-6-13)29-20(12)17(24)11-16-21(25)28-18-10-14(23(26)27)7-8-15(18)22-16/h2-11,24H,1H3/b17-11- |
InChI-Schlüssel |
WKBDSLKQXZFFDG-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)/C(=C/C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=O)/O |
Kanonische SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=CC3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631861.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)

![4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631883.png)
![3-(3-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631890.png)

![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631910.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

